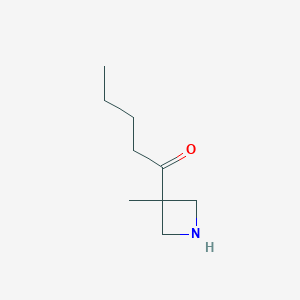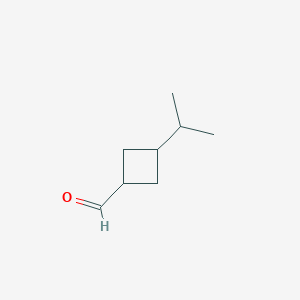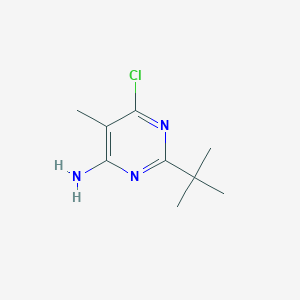
2-Tert-butyl-6-chloro-5-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-6-chloro-5-methylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in the ring. This compound is characterized by the presence of a tert-butyl group at position 2, a chlorine atom at position 6, and a methyl group at position 5 on the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-6-chloro-5-methylpyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-tert-butyl-4,6-dichloropyrimidine with methylamine under controlled conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction proceeds through nucleophilic substitution, where the chlorine atom at position 4 is replaced by the amino group from methylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, helps in achieving the desired quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-6-chloro-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at position 5 can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, where the pyrimidine ring can be hydrogenated to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines can be used under mild conditions (room temperature to 50°C) in solvents like ethanol or methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium at elevated temperatures (60-80°C).
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst under high pressure (50-100 psi) and moderate temperatures (25-50°C).
Major Products Formed
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-6-chloro-5-methylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-6-chloro-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may act as an inhibitor of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, leading to antiproliferative effects on rapidly dividing cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tert-butyl-6-chloro-5-methylpyridin-4-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Tert-butyl-6-chloro-4-methylpyrimidine: Lacks the amino group at position 4.
2-Tert-butyl-5-chloro-6-methylpyrimidin-4-amine: Different positions of the chlorine and methyl groups.
Uniqueness
2-Tert-butyl-6-chloro-5-methylpyrimidin-4-amine is unique due to the specific arrangement of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C9H14ClN3 |
|---|---|
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
2-tert-butyl-6-chloro-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C9H14ClN3/c1-5-6(10)12-8(9(2,3)4)13-7(5)11/h1-4H3,(H2,11,12,13) |
InChI-Schlüssel |
WZZBZVMOQUQTSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(N=C1Cl)C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



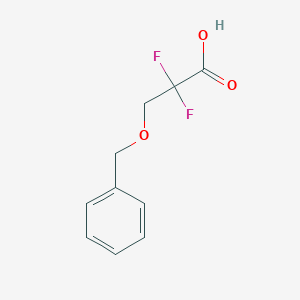

![tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate](/img/structure/B13202889.png)
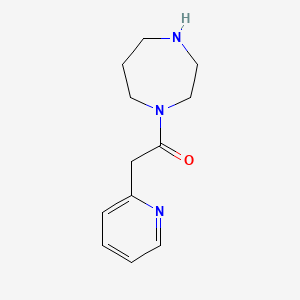
![(3S)-3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B13202892.png)
![1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13202903.png)
![6-Methyl-6-azaspiro[4.5]decan-9-one](/img/structure/B13202912.png)
![3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid](/img/structure/B13202939.png)
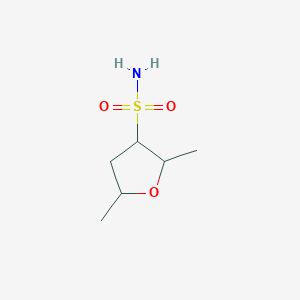
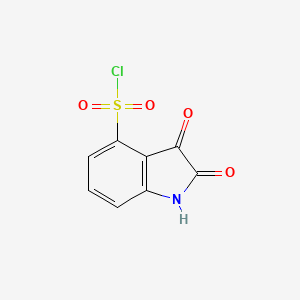
![6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13202946.png)
